molecular formula C9H15NO2 B138586 Methyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 154594-25-9

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No.: B138586
CAS No.: 154594-25-9
M. Wt: 169.22 g/mol
InChI Key: SBFUSEORPMHJFT-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a chemical compound that belongs to the class of piperidine derivatives. It is a yellowish liquid with a molecular formula of C11H19NO2 and a molecular weight of 197.28 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.

Scientific Research Applications

Methyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Future Directions

The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methylpiperidin-4-ylidene)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(1-methylpiperidin-4-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: Another piperidine derivative with similar chemical properties but different substituents.

    Methyl 2-(1-ethylpiperidin-4-ylidene)acetate: A compound with an ethyl group instead of a methyl group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFUSEORPMHJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609345
Record name Methyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154594-25-9
Record name Methyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (7.08 g, 177 mmol) (60% in oil) was washed with hexanes (3× under N2), suspended in 250 mL of THF and cooled to 0° C. To this mixture was added 20.1 g (115 mmol) of trimethylphosphonoacetate in 20 mL of THF and the resulting mixture was stirred at 20° C. for 30 min. 1-Methylpiperid-4-one (10 g, 88.5 mmol) in 25 mL of THF was added and stirring was continued for 4 h. Water (5 mL) was carefully added and the mixture was poured into brine, extracted with 800 mL EtOAc. Drying and evaporation gave crude (1-methyl-piperidin-4-ylidene)-acetic acid methyl ester as a 1:1 mixture of isomers.
Name
Quantity
7.08 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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